

Spectroscopic Characterization of 2-Bromo-6-methylbenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-6-methylbenzotrifluoride**

Cat. No.: **B1520102**

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This technical guide provides a comprehensive overview of the predicted and experimental spectroscopic characteristics of **2-Bromo-6-methylbenzotrifluoride**. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes not only the data itself but also the underlying principles and experimental considerations for its acquisition and interpretation, reflecting a field-proven approach to structural elucidation.

Introduction: The Structural Significance of 2-Bromo-6-methylbenzotrifluoride

2-Bromo-6-methylbenzotrifluoride, with CAS number 944268-56-8, is a substituted aromatic compound with the molecular formula $C_8H_6BrF_3$ and a molecular weight of 239.04 g/mol .[\[1\]](#)[\[2\]](#) Its structure presents a unique combination of a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring. This substitution pattern leads to a distinct electronic environment, making spectroscopic analysis a critical tool for confirming its identity and purity. Understanding the spectroscopic signature of this molecule is paramount for its application in synthetic chemistry and materials science, where precise structural verification is non-negotiable.

This guide will first present the predicted spectroscopic data based on established principles of substituent effects. Subsequently, it will provide detailed, best-practice protocols for acquiring this data experimentally, ensuring a self-validating system for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For **2-Bromo-6-methylbenzotrifluoride**, ^1H , ^{13}C , and ^{19}F NMR are all highly informative.

Predicted NMR Data

The predictions below are based on the additive effects of the bromo, methyl, and trifluoromethyl substituents on the aromatic ring. The numbering convention used for the predictions is as follows:

Caption: Numbering scheme for **2-Bromo-6-methylbenzotrifluoride**.

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.4-7.6	m	2H	H-3, H-5	The electron-withdrawing trifluoromethyl and bromo groups will deshield these protons, shifting them downfield. Coupling to each other and to H-4 will result in a multiplet.
~7.1-7.3	t	1H	H-4	This proton will be a triplet due to coupling with H-3 and H-5.
~2.5	s	3H	-CH ₃	The methyl group protons are singlets as there are no adjacent protons to couple with.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~135-140	C-6	Quaternary carbon attached to the methyl group.
~130-135 (q)	C-1	Quaternary carbon attached to the CF_3 group, will appear as a quartet due to coupling with ^{19}F .
~130-133	C-3, C-5	Aromatic CH carbons.
~125-128	C-4	Aromatic CH carbon.
~120-125 (q)	$-\text{CF}_3$	The carbon of the trifluoromethyl group will be a quartet with a large coupling constant.
~118-122	C-2	Quaternary carbon attached to the bromine atom.
~20-25	$-\text{CH}_3$	Aliphatic carbon of the methyl group.

Table 3: Predicted ^{19}F NMR Data (Solvent: CDCl_3 , 376 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Assignment	Rationale
~ -60 to -65	s	$-\text{CF}_3$	The trifluoromethyl group on a benzene ring typically appears in this region as a singlet, as there are no adjacent fluorine atoms to couple with. The exact shift is influenced by the other substituents on the ring. [3]

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ^1H , ^{13}C , and ^{19}F NMR spectra for structural confirmation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Methodology:

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Bromo-6-methylbenzotrifluoride** into a clean, dry NMR tube.
 - Add approximately 0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a good choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - Add a small amount of tetramethylsilane (TMS) as an internal standard for ^1H and ^{13}C NMR ($\delta = 0.00$ ppm). For ^{19}F NMR, an external standard like CFCl_3 can be used, or the spectrometer can be referenced internally.
 - Cap the NMR tube and gently agitate until the sample is fully dissolved.

- Spectrometer Setup and Data Acquisition:
 - Insert the sample into the spectrometer.
 - Lock onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - ^1H NMR: Acquire a one-pulse spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
 - ^{19}F NMR: Acquire a proton-decoupled spectrum. ^{19}F is a high-abundance nucleus, so a small number of scans (similar to ^1H) is usually sufficient.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra correctly.
 - Reference the ^1H and ^{13}C spectra to the TMS signal at 0.00 ppm. Reference the ^{19}F spectrum appropriately.
 - Integrate the peaks in the ^1H spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Data

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-CH ₃)
1600-1450	Strong-Medium	Aromatic C=C ring stretches
1350-1150	Strong	C-F stretches (-CF ₃)
1100-1000	Strong	C-F stretches (-CF ₃)
800-600	Strong	C-Br stretch

The spectrum of the parent compound, benzotrifluoride, can serve as a reference for the C-F and aromatic C-H and C=C stretching frequencies.[\[7\]](#)

Experimental Protocol for IR Data Acquisition

Objective: To identify the characteristic functional groups.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

Methodology:

- Sample Preparation:
 - If the sample is a solid, a small amount can be placed directly on the ATR crystal.
 - If the sample is a liquid or oil, a single drop is sufficient.
 - Ensure the sample makes good contact with the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum of the clean, empty ATR crystal.

- Place the sample on the crystal and acquire the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the range of 4000-400 cm^{-1} .
- Data Processing and Analysis:
 - The background spectrum is automatically subtracted from the sample spectrum.
 - Identify and label the major absorption bands and compare them to the predicted values and correlation tables.

Mass Spectrometry (MS)

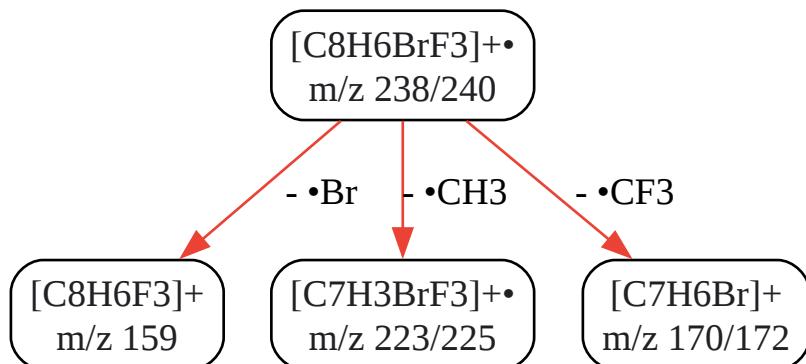
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

For **2-Bromo-6-methylbenzotrifluoride**, electron ionization (EI) mass spectrometry is a suitable technique.

- Molecular Ion (M^+): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (M^+ and $\text{M}+2$), corresponding to the natural abundances of the ^{79}Br and ^{81}Br isotopes. The expected m/z values are 238 and 240.
- Key Fragment Ions:
 - $[\text{M} - \text{Br}]^+$ (m/z 159): Loss of the bromine atom is a likely fragmentation pathway.
 - $[\text{M} - \text{CH}_3]^+$ (m/z 223/225): Loss of the methyl group.
 - $[\text{M} - \text{CF}_3]^+$ (m/z 170/172): Loss of the trifluoromethyl group.
 - Further fragmentation of these primary ions can also be expected.

The fragmentation pattern can be predicted based on the principles of mass spectrometry for similar compounds.^[8]



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Caption: Predicted EI fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS).

Methodology:

- Sample Preparation:
 - Dissolve a small amount of the sample (<1 mg) in a volatile solvent like dichloromethane or methanol.
 - If using GC-MS, the solution is injected into the GC, which separates the compound from any impurities before it enters the mass spectrometer.
- Data Acquisition:
 - The sample is introduced into the ion source.
 - In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative abundance of the ions versus their m/z values.
- Data Analysis:
 - Identify the molecular ion peak and confirm the isotopic pattern for bromine.
 - Identify the major fragment ions and propose fragmentation pathways to account for their formation.
 - Compare the observed spectrum with the predicted fragmentation pattern.

Conclusion

The spectroscopic characterization of **2-Bromo-6-methylbenzotrifluoride** is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a robust framework for approaching this analysis, from predicting the expected spectral features to detailing the experimental protocols for their acquisition. By following these guidelines, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

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